2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-nitrophenyl)acetamide
Overview
Description
2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl}thio)-N-(4-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C27H22N4O5S and its molecular weight is 514.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 514.13109099 g/mol and the complexity rating of the compound is 904. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Src Kinase Inhibitory and Anticancer Activities
Compounds structurally similar to the queried chemical, particularly those with thiazolyl and N-benzyl-substituted acetamide derivatives, have been synthesized and evaluated for their Src kinase inhibitory activities. These compounds were tested for their ability to inhibit cell proliferation in various cancer cell lines, including human colon carcinoma, breast carcinoma, and leukemia cells. For instance, one study found that a 4-fluorobenzylthiazolyl derivative exhibited significant inhibition of cell proliferation in breast carcinoma and leukemia cells at a concentration of 50 µM (Fallah-Tafti et al., 2011).
Inhibition of Enzymatic Activity
Related research involves the modification of the acetamido group in p-nitrophenyl 2-acetamido-2-deoxy-β-d-galactopyranoside to produce derivatives that inhibited the activity of 2-acetamido-2-deoxy-β-d-glucosidase, an enzyme from Turbatrix aceti. This modification was achieved by replacing the amide-carbonyl oxygen atom with sulfur, indicating potential applications in enzyme inhibition studies (Bedi et al., 1978).
Synthesis of Optically Active Derivatives
Another line of research includes the synthesis of optically active derivatives from 2-amino-2-substituted-N-(4-nitrophenyl)acetamides, leading to compounds with potential applications in material science and as intermediates in pharmaceutical synthesis. These derivatives have been synthesized to explore the structural requirements for optical activity and potential therapeutic applications (Katritzky et al., 2002).
Development of Anti-inflammatory Pharmaceuticals
Research on novel hybrid compounds that release both nitric oxide (NO) and hydrogen sulfide (H2S) has shown potential for anti-inflammatory applications. One such study synthesized a series of compounds designated as NOSH compounds, with NOSH-1 showing potent anti-inflammatory properties without cellular toxicity (Kodela et al., 2012).
Properties
IUPAC Name |
2-[[5-cyano-2-oxo-4-(4-phenylmethoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]-N-(4-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O5S/c28-15-24-23(19-6-12-22(13-7-19)36-16-18-4-2-1-3-5-18)14-25(32)30-27(24)37-17-26(33)29-20-8-10-21(11-9-20)31(34)35/h1-13,23H,14,16-17H2,(H,29,33)(H,30,32) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDBIKDKSKRFJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C#N)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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